molecular formula C23H32N6O5S B194359 Argatroban M1 metabolite CAS No. 951130-92-0

Argatroban M1 metabolite

Cat. No.: B194359
CAS No.: 951130-92-0
M. Wt: 504.6 g/mol
InChI Key: YVJTZYSQJWCWQO-FHLIZLRMSA-N
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Description

Argatroban M1 metabolite is a primary metabolite of argatroban, a synthetic direct thrombin inhibitor derived from L-arginine. Argatroban is used as an anticoagulant for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. The M1 metabolite exerts 3- to 5-fold weaker anticoagulant effects than argatroban .

Scientific Research Applications

Argatroban M1 metabolite has several scientific research applications:

Safety and Hazards

Argatroban is generally well tolerated in adults with heparin-induced thrombocytopenia (HIT) or HIT with thrombosis syndrome (HITTS) . Major and minor bleeding rates in Argatroban recipients were generally similar to those in historical controls .

Future Directions

While Argatroban has proven to be a valuable treatment option in adult patients with HIT or HITTS and in patients with HIT undergoing percutaneous coronary intervention (PCI), more research is needed to establish its efficacy and safety in pediatric patients . Furthermore, there are no direct head-to-head comparisons of the efficacy and tolerability of Argatroban with that of other agents .

Chemical Reactions Analysis

Argatroban M1 metabolite undergoes various chemical reactions, including:

    Oxidation: The hydroxylation process in the liver is an example of an oxidation reaction.

    Substitution: The metabolite may participate in substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for potential reduction reactions. The major products formed from these reactions are typically hydroxylated derivatives .

Comparison with Similar Compounds

Argatroban M1 metabolite can be compared with other direct thrombin inhibitors such as:

    Bivalirudin: Another direct thrombin inhibitor with a different mechanism of action and pharmacokinetic profile.

    Lepirudin: A recombinant hirudin that also inhibits thrombin but has a longer half-life.

    Dabigatran: An oral direct thrombin inhibitor with different metabolic pathways.

The uniqueness of this compound lies in its specific metabolic pathway and its role as a primary metabolite of argatroban, providing insights into the drug’s pharmacokinetics and pharmacodynamics .

Properties

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,11,13-14,17-18,28H,4,6,8-10,12H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJTZYSQJWCWQO-FHLIZLRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951130-92-0
Record name Argatroban M1 metabolite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951130920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((2S)-5-((AMINOIMINOMETHYL)AMINO)-2-(((3-METHYL-8-QUINOLINYL)SULFONYL)AMINO)-1-OXOPENTYL)-4-METHYL-2-PIPERIDINECARBOXYLIC ACID, (2R,4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RD48GA3UA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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